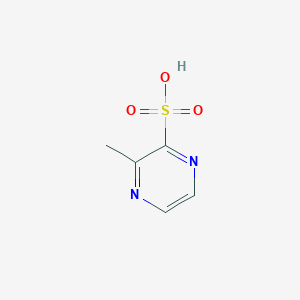
3-Methylpyrazine-2-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylpyrazine-2-sulfonic acid is a heterocyclic aromatic compound containing a pyrazine ring substituted with a methyl group at the 3-position and a sulfonic acid group at the 2-position. Pyrazine derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpyrazine-2-sulfonic acid typically involves the sulfonation of 3-methylpyrazine. One common method is the reaction of 3-methylpyrazine with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is carefully regulated to avoid over-sulfonation .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of heterogeneous catalysts, such as sulfonic acid-functionalized silica or zeolites, can enhance the efficiency of the sulfonation process and reduce the environmental impact .
化学反応の分析
Types of Reactions
3-Methylpyrazine-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions
Major Products
The major products formed from these reactions include sulfonates, dihydropyrazine derivatives, and various substituted pyrazine compounds .
科学的研究の応用
3-Methylpyrazine-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-Methylpyrazine-2-sulfonic acid and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives may inhibit key enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
類似化合物との比較
Similar Compounds
2,5-Dimethylpyrazine: Known for its use in flavor and fragrance industries.
2,3,5,6-Tetramethylpyrazine: Exhibits significant pharmacological effects, including neuroprotective and anti-inflammatory properties
Uniqueness
3-Methylpyrazine-2-sulfonic acid is unique due to the presence of both a methyl group and a sulfonic acid group on the pyrazine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
分子式 |
C5H6N2O3S |
|---|---|
分子量 |
174.18 g/mol |
IUPAC名 |
3-methylpyrazine-2-sulfonic acid |
InChI |
InChI=1S/C5H6N2O3S/c1-4-5(11(8,9)10)7-3-2-6-4/h2-3H,1H3,(H,8,9,10) |
InChIキー |
RKLSKVJLGDVXET-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CN=C1S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















